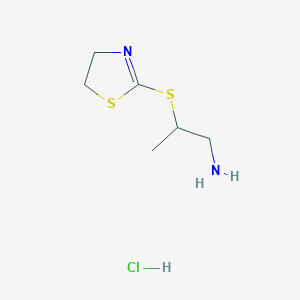

2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride

Description

2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride is a synthetic organic compound featuring a dihydrothiazole ring linked via a thioether bridge to a propan-1-amine backbone, with a hydrochloride counterion enhancing its solubility.

Properties

IUPAC Name |

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S2.ClH/c1-5(4-7)10-6-8-2-3-9-6;/h5H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQUTOBJJBHVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)SC1=NCCS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazoline Ring Formation

The 4,5-dihydrothiazole ring can be synthesized by cyclization reactions involving thiosemicarbazide or thiocarbamoyl derivatives with α-halo carbonyl compounds or related electrophiles. For example, thiosemicarbazide derivatives react with chloroacetone or phenacyl bromide in solvents like dioxane under reflux conditions to yield 4,5-dihydrothiazole intermediates.

Alternatively, the Hantzsch thiazole synthesis method can be employed, where N-thiocarbamoyl-β-alanine derivatives react with monochloroacetic acid or similar reagents in solvents such as acetic acid or DMF at elevated temperatures (90–100 °C) to form 4,5-dihydrothiazole rings.

Construction of the Thioether Linkage

The thioether bond connecting the thiazoline ring to the propan-1-amine moiety is typically formed via nucleophilic substitution reactions. A common approach involves reacting the thiazoline intermediate containing a thiol or thioamide group with a suitable alkyl halide or haloalkylamine derivative.

For example, the reaction of a thiazoline thiol intermediate with 2-bromo- or 2-chloropropan-1-amine derivatives under reflux in polar solvents such as ethanol or methanol can afford the desired thioether-linked product. The reaction conditions often include the presence of a base such as triethylamine to facilitate nucleophilic substitution.

Amine Hydrochloride Salt Formation

The free amine in the synthesized compound is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This step improves the compound's crystallinity, stability, and handling properties. The hydrochloride salt often precipitates upon acid addition and can be isolated by filtration and recrystallization from ethanol or similar solvents.

Representative Preparation Procedure (Literature-Based)

Analytical and Research Findings Supporting Preparation

- NMR and Mass Spectrometry : Structural confirmation of intermediates and final products is achieved through 1H NMR, 13C NMR, and mass spectrometry, confirming the presence of the thiazoline ring, thioether linkage, and amine functionalities.

- Reaction Monitoring : Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are employed to monitor reaction progress and confirm completion, especially in multi-step syntheses involving hydrazinocarbothioamides and dimethylacetylenedicarboxylate (DMAD) analogs.

- Yield Optimization : Solvent systems such as methanol/acetic acid mixtures and controlled reflux times (30–60 min) have been demonstrated to improve yields and reaction completeness in related thiazoline syntheses.

- One-Pot Methods : Recent advances include one-pot syntheses using polyphosphate ester catalysts to avoid toxic reagents like POCl3 or SOCl2, improving safety and efficiency in thiadiazole and thiazoline derivative preparations. Although specifically for 1,3,4-thiadiazoles, similar principles may be adapted for related thiazoline compounds.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Condition | Comments |

|---|---|---|

| Starting materials | Thiosemicarbazide, α-halo carbonyl compounds, 2-chloropropan-1-amine | Commercially available or easily synthesized |

| Solvents | Ethanol, methanol, dioxane, acetic acid, DMF | Choice affects yield and reaction rate |

| Temperature | Reflux (~60–100 °C) | Controlled to optimize cyclization and substitution |

| Reaction time | 1–12 hours | Depends on step and reagents |

| Base | Triethylamine or sodium carbonate | Facilitates nucleophilic substitution |

| Purification | Recrystallization from ethanol or petroleum ether/ethyl acetate | Yields crystalline hydrochloride salt |

| Yield | 70–90% per step | High overall efficiency reported |

Chemical Reactions Analysis

Types of Reactions: 2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the thiazole ring, as well as substituted thiazole compounds.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that thiazole derivatives, including 2-((4,5-dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride, exhibit notable antimicrobial activity. A study highlighted its effectiveness against multi-drug resistant (MDR) pathogens by evaluating its action as a dual inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are crucial enzymes in bacterial DNA replication and folate metabolism, respectively . This dual inhibition suggests potential for treating infections caused by resistant strains of bacteria.

Anticancer Potential

Thiazole compounds have been investigated for their chemotherapeutic properties. Specifically, studies have shown that derivatives of thiazole can induce apoptosis in cancer cells and may interfere with cancer cell proliferation. The mechanisms often involve the modulation of various signaling pathways that are critical for cell survival and growth .

Case Studies

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of various thiazole derivatives, including 2-((4,5-dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride. The results demonstrated significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria. The study utilized standard antimicrobial testing protocols to assess Minimum Inhibitory Concentrations (MICs), revealing promising results that warrant further investigation into clinical applications .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of thiazole derivatives. The study employed cell viability assays to determine the cytotoxic effects on different cancer cell lines. Results indicated that the compound induced significant cell death in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism by which 2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors in biological systems, leading to its biological activities. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues

The compound’s core structure aligns with several pharmacologically active agents:

Key Observations :

- The dihydrothiazole ring differentiates it from imidazole-based amines (e.g., 3-(4,5-dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride), which may alter selectivity for ion channels or enzymes .

Physicochemical Properties

Key Observations :

- The target compound’s lower molecular weight and logP compared to W7 and Chlorpromazine suggest improved membrane permeability but reduced plasma protein binding .

Pharmacological Activity

- Calmodulin Interaction : Unlike W7 hydrochloride, which directly inhibits calmodulin, the dihydrothiazole-thioether structure may modulate calcium signaling indirectly, as seen in structurally related thiazole derivatives .

- Neurotransmitter Effects : The protonated amine group resembles fluoxetine hydrochloride (), but the absence of a trifluoromethylphenyl group likely eliminates serotonin reuptake inhibition .

- PPARδ Agonism : GW0742’s thiazole-based structure activates PPARδ, whereas the target compound’s dihydrothiazole may lack the steric bulk required for nuclear receptor binding .

Key Observations :

- Computer modeling (e.g., GUSAR) suggests the target compound’s toxicity profile is milder than Chlorpromazine but less favorable than GW0742 .

Biological Activity

The compound 2-((4,5-dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of 2-((4,5-dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride features a thiazole ring, which is known for its diverse biological properties. The synthesis often involves the reaction of thiazole derivatives with amines under specific conditions to yield the desired compound.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-((4,5-dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride showed effective inhibition against various bacterial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.12 mg/mL | 0.23 mg/mL |

| Escherichia coli | 0.06 mg/mL | 0.12 mg/mL |

| Listeria monocytogenes | 0.12 mg/mL | 0.23 mg/mL |

These findings suggest that the compound has the potential to be developed as an antimicrobial agent against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The anticancer properties of thiazole derivatives have also been investigated extensively. The presence of the thiazole moiety contributes significantly to cytotoxic activity against various cancer cell lines.

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| A549 (lung adenocarcinoma) | <10 | Doxorubicin |

| NIH/3T3 (mouse embryoblast) | <20 | Doxorubicin |

In particular, certain derivatives have shown selective toxicity towards cancer cells while sparing normal cells, indicating their potential for targeted cancer therapy .

The biological activity of 2-((4,5-dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride is attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : Thiazole compounds disrupt bacterial cell wall synthesis, leading to cell lysis.

- Interference with Nucleic Acid Synthesis : Some derivatives inhibit DNA and RNA synthesis in cancer cells, promoting apoptosis.

- Reactive Oxygen Species (ROS) Generation : Thiazole derivatives can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study evaluated the effectiveness of a thiazole-based compound against multidrug-resistant bacteria in a clinical isolate setting, demonstrating significant reduction in bacterial load.

- Cancer Treatment : Clinical trials involving thiazole derivatives have shown promising results in reducing tumor size in patients with advanced lung cancer.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride, and what experimental conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving thiol-containing precursors and aminothiazole derivatives. For example, refluxing 2-aminothiazol-4(5H)-one with a thiol-substituted propane derivative in acetic acid under controlled pH (4–6) is a validated route . Ethanol or DMF-EtOH mixtures are preferred solvents for recrystallization to achieve >85% purity. Key parameters include reaction time (3–5 hours), stoichiometric ratios (1:1.1 for amine:aldehyde), and acid catalysis (e.g., sodium acetate) to prevent side reactions .

Q. How can researchers characterize the structural and functional groups of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm the dihydrothiazole ring and thioether linkage.

- FTIR for S-H (2500–2600 cm⁻¹) and amine N-H (3300–3500 cm⁻¹) stretches.

- Mass spectrometry (HRMS) to verify molecular weight (e.g., m/z ~237.06 for [M+H]⁺).

- X-ray crystallography (if crystalline) to resolve stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can computational methods be integrated with experimental design to optimize the synthesis and reactivity of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s workflow combines reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature). Machine learning models trained on analogous thiazole derivatives can predict regioselectivity in thioether bond formation .

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., antimicrobial efficacy) across studies?

- Methodological Answer :

- Reproduce assays under standardized conditions (e.g., MIC testing per CLSI guidelines).

- Cross-validate using orthogonal techniques (e.g., time-kill curves vs. disk diffusion).

- Structural analogs : Compare with 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride, which shares a similar dihydrothiazole backbone and has documented antimicrobial activity .

- Computational docking to assess target binding (e.g., bacterial enzymes) and identify confounding factors like stereochemical mismatches .

Q. How can researchers evaluate the compound’s stability under varying storage conditions (e.g., pH, temperature)?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months, with periodic HPLC analysis to track degradation (e.g., hydrolysis of the thioether bond).

- pH-dependent stability : Use buffered solutions (pH 1–12) and monitor via UV-Vis spectroscopy (λmax ~270 nm for thiazole rings).

- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .

Q. What methodologies are suitable for probing the compound’s role in modulating biological pathways (e.g., microbial quorum sensing)?

- Methodological Answer :

- In vitro transcriptional profiling : Use RNA-seq to identify differentially expressed genes in bacterial models (e.g., Pectobacterium spp.) exposed to sub-inhibitory concentrations.

- Metabolomics : Track changes in acyl-homoserine lactone (AHL) levels via LC-MS to assess quorum-sensing interference.

- Structure-activity relationship (SAR) studies : Modify the propan-1-amine chain length or thiazole substituents to isolate functional groups critical for bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.